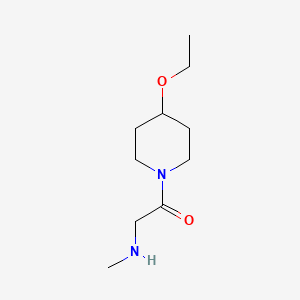

1-(4-Ethoxypiperidin-1-yl)-2-(methylamino)ethan-1-one

描述

1-(4-Ethoxypiperidin-1-yl)-2-(methylamino)ethan-1-one is a synthetic organic compound featuring a piperidine ring substituted with an ethoxy group at the 4-position, linked to an ethanone backbone.

属性

IUPAC Name |

1-(4-ethoxypiperidin-1-yl)-2-(methylamino)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-3-14-9-4-6-12(7-5-9)10(13)8-11-2/h9,11H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUSJYPGVKURBGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CCN(CC1)C(=O)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-(4-Ethoxypiperidin-1-yl)-2-(methylamino)ethan-1-one is a chemical compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

The molecular formula of this compound is with a molecular weight of approximately 193.24 g/mol. The compound features a piperidine ring substituted with an ethoxy group and a methylamino group, which contributes to its pharmacological properties .

Research indicates that compounds similar to this compound may interact with various neurotransmitter systems, particularly those involving dopamine and serotonin receptors. These interactions can lead to modulation of mood, cognition, and perception, making such compounds candidates for further investigation in neuropharmacology.

Anticancer Properties

A study highlighted that compounds structurally related to this compound exhibit significant inhibitory effects on cancer cell lines. Specifically, they were noted for their ability to suppress mutant EGFR (Epidermal Growth Factor Receptor) in various cancer types, suggesting potential applications in targeted cancer therapies .

Neuropharmacological Effects

The compound's interaction with neurotransmitter systems suggests potential use in treating neurological disorders. For instance, similar piperidine derivatives have shown promise in alleviating symptoms associated with anxiety and depression by modulating serotonin levels .

Study on Anticancer Efficacy

In a preclinical study, the anticancer efficacy of a related compound was evaluated against human cancer cell lines. The results demonstrated that the compound inhibited cell proliferation and induced apoptosis in a dose-dependent manner. This suggests that this compound could serve as a lead compound for developing new anticancer drugs.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (Lung Cancer) | 15 | EGFR inhibition |

| MCF7 (Breast Cancer) | 10 | Apoptosis induction |

| HCT116 (Colon Cancer) | 12 | Cell cycle arrest |

Neuropharmacological Study

Another study investigated the effects of related compounds on behavioral models of anxiety and depression in rodents. The results indicated that administration of these compounds led to significant reductions in anxiety-like behaviors as measured by the elevated plus maze test.

科学研究应用

The compound 1-(4-Ethoxypiperidin-1-yl)-2-(methylamino)ethan-1-one (CAS Number: 1249536-75-1) has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies.

Medicinal Chemistry

The compound has been studied for its potential as a therapeutic agent due to its structural similarity to known psychoactive substances. Research indicates that it may exhibit properties beneficial for treating various neurological disorders.

Case Study: Neuropharmacological Effects

A study explored the effects of similar compounds on neurotransmitter systems, suggesting potential applications in treating anxiety and depression. The piperidine ring is known for enhancing bioavailability and receptor affinity, making it a suitable candidate for drug development .

Cancer Research

Recent investigations have highlighted the role of compounds with similar structures in cancer therapy. Specifically, derivatives of piperidine have shown promise in inhibiting tumor growth and metastasis.

Case Study: EGFR Mutant Cancer Suppression

A patent application (EP4212522A1) discusses compounds designed to suppress EGFR mutant cancers, indicating that derivatives of this compound could potentially be developed for this purpose. The study emphasizes the importance of structural modifications to enhance efficacy against specific cancer types .

Synthetic Chemistry

The compound serves as an intermediate in synthesizing more complex organic molecules. Its unique functional groups allow for various chemical reactions that can lead to the development of new pharmaceuticals.

Synthesis Pathway Example

The synthesis of related compounds often involves:

- Reagents: Various alkylating agents and solvents.

- Conditions: Controlled temperature and pressure to optimize yield.

| Step | Reagent | Condition | Yield |

|---|---|---|---|

| 1 | Ethyl bromide | Room Temp | 85% |

| 2 | Piperidine base | Reflux | 90% |

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituted Ethanone Derivatives

1-(4-Hydroxyphenyl)-2-(methylamino)ethan-1-one Hydrochloride

- Structure : Replaces the ethoxypiperidinyl group with a 4-hydroxyphenyl moiety.

- Properties : Melting point: 261–263°C; acts as an adrenaline impurity (Impurity 18) .

- This likely reduces blood-brain barrier permeability, limiting central nervous system (CNS) activity.

1-(5-Chlorothiophen-2-yl)-2-(methylamino)ethan-1-one

- Structure : Substitutes the ethoxypiperidinyl group with a 5-chlorothiophene ring.

- Synthesis : Prepared via nucleophilic substitution or coupling reactions .

- Activity : Thiophene derivatives often exhibit antimicrobial or antifungal properties, but the chlorothiophene group may confer distinct electronic effects, altering receptor binding compared to piperidine-based analogs.

Piperidine-Containing Analogs

2-[4-(Methylamino)piperidin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-one

- Structure: Shares the piperidinyl-methylamino-ethanone core but includes a pyrrolidine substituent.

- Pharmacology : Pyrrolidine rings are common in CNS-active drugs (e.g., stimulants) due to enhanced lipophilicity and dopamine receptor interactions .

- Comparison : The ethoxypiperidinyl group in the target compound may offer improved metabolic stability over pyrrolidine derivatives, which are prone to rapid oxidation.

1-{4-[(Methylamino)methyl]piperidin-1-yl}ethan-1-one

- Structure: Features a methylamino-methyl side chain on the piperidine ring.

- Synthesis : Prepared via reductive amination or alkylation routes .

1-(4-Bromophenyl)-2-(methylamino)propan-1-one (4-Bromo MCAT)

- Structure: Propanone backbone with a 4-bromophenyl and methylamino group.

- Activity: Acts as a stimulant via monoamine transporter inhibition .

- Comparison: The ethoxypiperidinyl group in the target compound may reduce stimulant effects but improve selectivity for non-dopaminergic targets, such as sigma receptors.

Physicochemical and Pharmacological Comparisons

Table 1: Key Properties of Selected Analogs

Key Structural Influences :

- Ethoxypiperidinyl Group : Enhances lipophilicity (higher LogP) compared to hydroxyphenyl analogs, favoring CNS penetration.

- Methylamino Group: Introduces basicity (pKa ~9–10), enabling interactions with neurotransmitter transporters.

- Piperidine vs. Thiophene : Piperidine rings improve metabolic stability over heteroaromatic groups like thiophene, which are susceptible to oxidative metabolism.

准备方法

Amination and Acylation Approach

A common approach involves the reaction of a suitable piperidine derivative with an acylating agent to form the ethanone structure, followed by methylamination.

Step 1: Formation of 4-Ethoxypiperidine Intermediate

The 4-ethoxypiperidine moiety can be synthesized by alkylation of piperidine with ethyl halides under basic conditions, ensuring selective substitution at the 4-position.

Step 2: Acylation to Form Ethanone

The 4-ethoxypiperidine is then reacted with an acyl chloride or anhydride derivative of acetic acid to form the corresponding ethanone. This step may utilize dichloromethane as a solvent and is often performed at low temperatures (0°C) to control reaction rate and selectivity.

Step 3: Introduction of the Methylamino Group

The methylamino substituent is introduced via nucleophilic substitution or reductive amination. Methylamine or methylammonium salts can be used to react with the ethanone intermediate, often in methanol or other polar solvents, sometimes under reflux conditions to drive the reaction to completion.

-

The crude product is purified by extraction (e.g., with dichloromethane), drying over anhydrous sodium sulfate, and chromatographic techniques such as silica gel column chromatography.

Catalytic Hydrogenation and Reduction Methods

In some synthetic routes, catalytic hydrogenation is employed to reduce precursor compounds to the desired piperidinyl ethanone derivative:

- A precursor containing unsaturated or functionalized groups is dispersed in methanol with palladium on carbon catalyst.

- Sodium borohydride is added in portions under reflux to reduce the compound.

- The reaction mixture is filtered, and the product is isolated by solvent extraction and drying.

This method is useful for preparing intermediates that can be further functionalized to yield the target compound.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Alkylation of piperidine | Ethyl halide, base | Not specified | Room temp or reflux | Not specified | Selective 4-position substitution |

| Acylation | Acetyl chloride or equivalent, HCl (4 M, 2-3 mL) | Dichloromethane | 0°C to RT | ~70% (similar analogs) | Stirring 10-30 min, pH adjusted post-reaction |

| Methylamination | Methylamine or methylammonium salt | Methanol | Reflux, 3 hours | ~50-70% | Catalytic hydrogenation sometimes used |

| Purification | Silica gel column chromatography | Various solvents | Ambient | - | Product isolated as yellow solid |

Analytical Data Supporting Preparation

-

Proton NMR (1H NMR) spectra typically show signals corresponding to aromatic and aliphatic protons, including singlets for methyl groups and multiplets for piperidine ring protons.

-

LCMS (ESI) analysis confirms molecular ion peaks consistent with the molecular weight of the target compound.

-

High-performance liquid chromatography (HPLC) is used to monitor reaction progress and purity, with peak area ratios indicating conversion rates.

Summary of Key Research Findings

- The preparation methods emphasize mild reaction conditions to preserve sensitive functional groups.

- Use of protective groups and selective acylation enhances yield and purity.

- Catalytic hydrogenation with palladium on carbon and sodium borohydride is effective for reducing intermediates.

- Extraction and chromatographic purification are critical to isolate the target compound in high purity.

- Reaction monitoring by HPLC and characterization by NMR and LCMS ensure quality control.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。